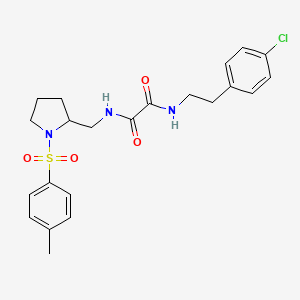

N1-(4-chlorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N1-(4-chlorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves the combination of various chemical moieties to achieve the desired molecular architecture. In the context of similar compounds, Sumitomo's patented sigma ligand, which is a chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidine, was synthesized for the potential treatment of CNS disorders and neuropathies. The synthesis involved creating chiral (4-chlorophenoxy)alkylpiperidines and testing them at sigma1, sigma2, and sterol Delta8-Delta7 isomerase sites . Another related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, was synthesized using 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine, indicating a method of combining a chlorophenyl group with a pyridine derivative .

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl groups and amide linkages has been extensively studied. For instance, the crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was determined by single-crystal X-ray diffraction analysis, revealing a monoclinic space group and specific geometric parameters . This suggests that similar structural analyses could be applied to this compound to determine its precise molecular geometry and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving chlorophenyl and amide groups can be complex, as seen in the synthesis of N-(chlorophenyl)pyridinecarboxamides, where substituted pyridinecarbonyl chlorides reacted with aminochlorobenzenes . This indicates that the synthesis of this compound would likely involve multiple steps, including the formation of amide bonds and the introduction of the tosyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-containing compounds can be influenced by their molecular symmetry and the presence of specific functional groups. For example, the melting temperatures of a series of N-(chlorophenyl)pyridinecarboxamides were found to depend on lattice energy and molecular symmetry, following Carnelley’s rule . Additionally, the antifungal activity of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide against various fungi suggests that the biological activity of this compound could also be significant and worth investigating .

Scientific Research Applications

Catalytic Applications

One area of research has involved the use of oxalamide derivatives as ligands in catalytic processes. For instance, oxalamide has been utilized in copper-catalyzed coupling reactions, demonstrating its potential as an effective ligand. This has implications for the synthesis of internal alkynes, showcasing the compound's utility in facilitating diverse chemical transformations (Chen et al., 2023).

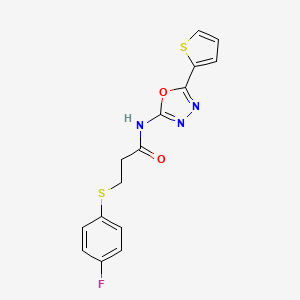

Anticancer and Antimicrobial Agents

Research into heterocyclic compounds containing the oxazole moiety, similar to the structure of interest, has revealed potential anticancer and antimicrobial activities. Such compounds have been evaluated for their efficacy against cancer cell lines and pathogenic strains, with molecular docking studies suggesting their utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Neuropharmacological Potential

Oxalamide derivatives have also been studied for their potential neuropharmacological applications. For example, research on Schiff's bases and 2-azetidinones of isonicotinyl hydrazone has indicated their promise as antidepressant and nootropic agents, demonstrating the diverse biological activities that these compounds may exhibit (Thomas et al., 2016).

Synthesis of Novel Compounds

The exploration of novel synthetic pathways to create oxalamide derivatives showcases the chemical versatility and potential for producing compounds with targeted biological activities. For instance, the synthesis of novel N1-substituted-N2,N2-diphenyl oxalamides has been explored, highlighting the compound's relevance in the development of anticonvulsants and potentially other therapeutic agents (Nikalje et al., 2012).

properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O4S/c1-16-4-10-20(11-5-16)31(29,30)26-14-2-3-19(26)15-25-22(28)21(27)24-13-12-17-6-8-18(23)9-7-17/h4-11,19H,2-3,12-15H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBDZXPLDZBINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)

![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3016452.png)

![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)

![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3016466.png)

![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)

![N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B3016470.png)

![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)